molecular formula C10H15NO B560949 m-Anisidine, 2-isopropyl- (6CI) CAS No. 104294-57-7

m-Anisidine, 2-isopropyl- (6CI)

Cat. No.: B560949
CAS No.: 104294-57-7
M. Wt: 165.236
InChI Key: PNBMWHSHRVKYPR-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of m-Anisidine, 2-isopropyl- (6CI) follows the broader evolution of substituted aniline chemistry that began in the mid-19th century. The foundational work on aniline derivatives can be traced to the systematic study of aromatic amines, where researchers first established methods for introducing various substituents onto the benzene ring. The parent compound, m-anisidine (3-methoxyaniline), was among the early substituted anilines to be characterized, with its synthesis and properties documented in classical organic chemistry literature. The subsequent development of methods to introduce alkyl substituents, particularly isopropyl groups, onto aromatic rings represented a significant advancement in synthetic organic chemistry.

The specific synthesis of 2-isopropyl-3-methoxyaniline emerged from efforts to create more complex aniline derivatives with enhanced properties. Historical synthetic approaches to such compounds typically involved either direct alkylation methods or reduction of corresponding nitro compounds. Patent literature from the early 21st century documents systematic approaches to synthesizing methoxyaniline compounds through hydrogenation and transposition reactions, indicating the industrial relevance of these compounds. These synthetic developments were driven by the recognition that multiple substituents on the aromatic ring could dramatically alter the chemical and physical properties of the resulting compounds.

The cataloging and systematic study of this compound gained momentum with the expansion of chemical databases and the development of more sophisticated analytical techniques. The assignment of the Chemical Abstracts Service registry number 104294-57-7 to this specific isomer reflects the systematic approach to chemical nomenclature that developed throughout the 20th century. The compound's inclusion in various chemical suppliers' catalogs indicates its recognized importance in research applications, though specific historical details regarding its initial discovery remain limited in the available literature.

Classification and Nomenclature

m-Anisidine, 2-isopropyl- (6CI) belongs to the broader classification of substituted anilines, specifically falling under the category of polysubstituted aromatic amines. The compound's systematic name, 2-isopropyl-3-methoxyaniline, follows International Union of Pure and Applied Chemistry nomenclature conventions, where the numbering system begins with the amino group as the primary functional group. The designation "(6CI)" in the compound name refers to the Chemical Abstracts Service naming convention, indicating this is the sixth edition of the Chemical Index nomenclature system.

The molecular formula C₁₀H₁₅NO clearly delineates the atomic composition, consisting of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound can also be classified as an aromatic ether due to the presence of the methoxy group, and as a secondary amine derivative when considering the isopropyl substitution pattern. The InChI identifier "1S/C10H15NO/c1-7(2)10-8(11)5-4-6-9(10)12-3/h4-7H,11H2,1-3H3" provides a unique structural representation that enables precise identification across chemical databases.

Alternative nomenclature systems may refer to this compound using different naming conventions. For instance, some sources identify related isomers such as "3-Isopropyl-2-methoxyaniline" or "4-Methoxy-3-(propan-2-yl)aniline," highlighting the importance of careful structural identification when working with these compounds. The specific substitution pattern in m-Anisidine, 2-isopropyl- (6CI) creates distinct regioisomers that must be carefully distinguished through systematic nomenclature.

Structural Significance in Organic Chemistry

The structural architecture of m-Anisidine, 2-isopropyl- (6CI) presents several features of significant importance in organic chemistry. The compound exhibits a benzene ring bearing three distinct substituents: an amino group at position 1, an isopropyl group at position 2, and a methoxy group at position 3. This substitution pattern creates a unique electronic environment where electron-donating groups (amino and methoxy) are positioned to influence the reactivity of the aromatic system. The proximity of the isopropyl group to the amino function introduces steric hindrance that can dramatically affect the compound's reactivity in various chemical transformations.

The methoxy group at the meta position relative to the amino group creates interesting electronic effects. Unlike para-substituted anisidines where strong resonance interactions occur between the amino and methoxy groups, the meta arrangement in this compound results in more subtle electronic influences. The methoxy group's electron-donating properties through resonance are diminished in the meta position, while its inductive electron-withdrawing effect becomes more prominent. This electronic arrangement influences both the basicity of the amino group and the reactivity of the aromatic ring toward electrophilic substitution reactions.

The isopropyl substituent at the ortho position relative to the amino group introduces significant steric bulk that can restrict rotation around the carbon-nitrogen bond and influence the compound's three-dimensional structure. Computational studies suggest that such steric interactions can affect the planarity of the amino group with respect to the aromatic ring, potentially altering the extent of conjugation between the nitrogen lone pair and the aromatic π system. These structural features make the compound an interesting model for studying the interplay between electronic and steric effects in substituted anilines.

Relationship to m-Anisidine (3-Methoxyaniline)

m-Anisidine, 2-isopropyl- (6CI) is structurally derived from m-anisidine (3-methoxyaniline), with the addition of an isopropyl group at the 2-position of the aromatic ring. The parent compound, m-anisidine, is characterized by the molecular formula C₇H₉NO and serves as a fundamental building block in organic synthesis. The introduction of the isopropyl substituent transforms the relatively simple m-anisidine structure into a more complex molecule with altered physical and chemical properties.

Comparative analysis reveals significant differences between the parent m-anisidine and its 2-isopropyl derivative. The parent compound exhibits a melting point ranging from -1 to 1°C and a boiling point of 251°C, while maintaining a density of 1.096 g/mL at 25°C. In contrast, the 2-isopropyl derivative demonstrates modified physical properties, with computational predictions suggesting a boiling point of approximately 281.3°C and a density of around 1.0 g/cm³. These changes reflect the increased molecular weight and altered intermolecular interactions resulting from the isopropyl substitution.

The electronic properties also show notable differences between the two compounds. While m-anisidine displays characteristic amine and aromatic properties with a pKa of 4.23, the addition of the isopropyl group modifies the electron density distribution around the aromatic ring. The isopropyl group's electron-donating properties through hyperconjugation can enhance the electron density at certain positions on the ring, while its steric bulk may influence the accessibility of these positions to electrophilic attack. These modifications make the 2-isopropyl derivative a distinct chemical entity with its own unique reactivity profile.

Current Research Significance

Contemporary research interest in m-Anisidine, 2-isopropyl- (6CI) stems from its potential applications in various areas of organic synthesis and materials science. The compound's unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. Current synthetic methodologies focus on developing efficient routes to prepare such polysubstituted anilines through catalytic hydrogenation of corresponding nitro compounds, as documented in recent patent literature.

The compound's significance extends to its role as a model system for studying the effects of multiple substituents on aromatic amine reactivity. Recent research has explored the use of substituted anilines in organocatalytic asymmetric reactions, where the steric and electronic properties of the substituents can influence both the reaction outcome and stereoselectivity. The specific combination of methoxy and isopropyl substituents in this compound provides researchers with a unique platform for investigating these effects.

Industrial applications of related methoxyaniline compounds continue to drive research interest in synthetic methods for their preparation. The development of environmentally friendly synthetic routes, including methods that avoid the use of harsh reagents or generate minimal waste, represents an active area of investigation. The compound's potential utility in the synthesis of advanced materials, including organic electronic devices and specialty polymers, further enhances its research significance in contemporary chemical science.

Properties

CAS No.

104294-57-7

Molecular Formula

C10H15NO

Molecular Weight

165.236

IUPAC Name

3-methoxy-2-propan-2-ylaniline

InChI

InChI=1S/C10H15NO/c1-7(2)10-8(11)5-4-6-9(10)12-3/h4-7H,11H2,1-3H3

InChI Key

PNBMWHSHRVKYPR-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC=C1OC)N

Synonyms

m-Anisidine, 2-isopropyl- (6CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

m-Anisidine, 2-isopropyl- is an aromatic amine with the molecular formula C9H13NC_9H_{13}N and a structure characterized by a methoxy group and an isopropyl substituent on the benzene ring. Its IUPAC name reflects its chemical structure, which contributes to its reactivity and utility in various applications.

Applications in Organic Synthesis

  • Intermediate in Pharmaceutical Synthesis :
    • m-Anisidine, 2-isopropyl- serves as an important intermediate in the synthesis of various pharmaceuticals. It can be utilized to produce other functionalized amines through alkylation reactions or coupling reactions with other aromatic compounds. For example, it has been used in the synthesis of anti-inflammatory agents and other therapeutic compounds .
  • Dyes and Pigments :
    • The compound is also employed in the dye industry due to its ability to form colored complexes. It can be used as a precursor for azo dyes, which are widely used in textiles and food products. The reactivity of m-anisidine allows for the development of dyes with specific properties tailored for industrial applications .
  • Antiknock Agents :
    • Historically, m-Anisidine derivatives have been used as antiknock agents in fuels. The presence of the methoxy group enhances the octane rating of gasoline, making it a valuable additive in fuel formulations .

Pharmacological Applications

  • Anti-inflammatory Activity :
    • Recent studies have highlighted the anti-inflammatory properties of derivatives of m-Anisidine. For instance, compounds derived from m-Anisidine have shown potential in suppressing inflammatory markers such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in macrophage-like cells . This suggests that m-Anisidine could play a role in developing new anti-inflammatory drugs.
  • Cancer Research :
    • Research has indicated that certain derivatives of m-Anisidine possess anticancer activity. These compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis, showcasing potential therapeutic applications in oncology .

Case Studies

Study Findings Applications
Study on Anti-inflammatory Activity KTH-13-AD1, a derivative of m-Anisidine, demonstrated significant suppression of nitric oxide production and NF-κB activation in inflammatory models.Development of anti-inflammatory drugs targeting macrophage-mediated inflammation.
Synthesis of Azo Dyes Utilization of m-Anisidine as a precursor for azo dyes resulted in vibrant colors suitable for textile applications.Dye industry applications for textiles and food colorants.
Antiknock Agent Research m-Anisidine derivatives improved octane ratings when added to gasoline formulations.Fuel industry applications as additives to enhance performance.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups on the aromatic ring influence the reactivity of the amine group (-NH₂) and the ring itself.

Nitration

  • Mechanism : Directed by the electron-donating methoxy group, nitration likely occurs at the para position relative to the methoxy substituent.
  • Product : Formation of 3-methoxy-2-isopropyl-4-nitroaniline (with potential minor ortho products).
  • Conditions : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at low temperatures .

Sulfonation

  • Mechanism : Sulfonation typically occurs at the meta position relative to the methoxy group.
  • Product : 3-methoxy-2-isopropyl-5-sulfonatoaniline .

Halogenation

  • Chlorination : Chlorine (Cl₂) in acetic acid (CH₃COOH) may yield 3-methoxy-2-isopropyl-4-chloroaniline .

Amine Reactivity

The aromatic amine group undergoes reactions typical of primary amines:

Acetylation

  • Product : N-(3-Methoxy-2-isopropylphenyl)acetamide
  • Conditions : Acetic anhydride ((CH₃CO)₂O) under reflux .

Diazotization

  • Mechanism : Reaction with nitrous acid (HNO₂) forms a diazonium salt, enabling coupling reactions (e.g., with phenols or aromatic amines).
  • Application : Potential synthesis of azo dyes or heterocyclic compounds .

Oxidation Reactions

The isopropyl group may undergo oxidation under strong conditions:

Oxidation of Isopropyl Group

  • Product : Conversion to a carboxylic acid or ketone group.
  • Conditions : KMnO₄/H₂SO₄ (yields 3-methoxy-2-carboxyaniline ) or CrO₃/HAc (yields 3-methoxy-2-propanoylaniline ) .

Reductive Alkylation

The amine group can react with aldehydes/ketones in reductive amination:

  • Example : Reaction with acetone ((CH₃)₂CO) and NaBH₃CN yields N-isopropyl-3-methoxy-2-isopropylaniline .

Complexation and Catalysis

The amine and methoxy groups may participate in coordination chemistry:

  • Metal Complexes : Formation of Cu(II) or Fe(III) complexes for catalytic applications (e.g., oxidation reactions) .

Hazardous Decomposition

Heating or combustion releases toxic gases, including:

  • Nitrogen oxides (NOₓ)
  • Carbon monoxide (CO)
  • Methoxylated aromatic compounds .

Table 1: Predicted Reactivity of Functional Groups

Functional Group Reaction Type Conditions Product
-NH₂Acetylation(CH₃CO)₂O, heatN-Acetyl derivative
-OCH₃NitrationHNO₃/H₂SO₄, 0–5°C4-Nitroanisidine derivative
-CH(CH₃)₂OxidationKMnO₄/H⁺Carboxylic acid/ketone

Table 2: Toxic Byproducts from Thermal Decomposition

Byproduct Hazard Class
Nitrogen oxides (NOₓ)Respiratory irritant
Carbon monoxide (CO)Asphyxiant
MethoxybenzenesPossible carcinogens

Research Gaps and Limitations

  • No direct experimental studies on m-anisidine, 2-isopropyl- (6CI) were identified in the provided sources.
  • Predictions are extrapolated from analogous m-anisidine and isopropyl-substituted aromatic amines .

Comparison with Similar Compounds

Key Observations :

  • The 2-isopropyl group increases molecular weight and steric hindrance compared to m-anisidine, likely reducing solubility in polar solvents .
  • Positional isomerism (meta vs. para) significantly impacts functionality. For example, p-anisidine derivatives often act as counterstains, while m-anisidine derivatives function as primary stains in microbiological assays .

Antimicrobial Activity

Studies on aziridine derivatives reveal that substituents like 2-isopropyl enhance antibacterial activity. For example:

  • Compound 3b (R1=Me, R2=2-isopropyl): MIC = 32 µg/mL against S. aureus .
  • Replacing 2-methyl with 2-isopropyl in R2 increased activity 4–8-fold .

Staining Performance

In staining applications:

  • BRAM/m-anisidine (unsubstituted meta isomer) acts as a primary stain for fungi (100% efficacy) .
  • BRAM/p-anisidine (para isomer) functions weakly as a counterstain (20% efficacy) .

The 2-isopropyl substituent in m-Anisidine, 2-isopropyl- (6CI) may further modulate staining specificity or intensity by altering dye-cell interactions, though empirical data is needed.

Preparation Methods

Friedel-Crafts Alkylation of Aniline Derivatives

A foundational approach involves Friedel-Crafts alkylation to introduce the isopropyl group onto an aniline precursor. In CN102731319A , 2-methyl-6-isopropyl aniline is synthesized via aluminum chloride-catalyzed reaction between o-toluidine and propylene. Although this targets a different isomer, the methodology offers insights into regioselective alkylation. The reaction proceeds under 140°C and 1 MPa propylene pressure, yielding 20% product after 4 hours. For m-anisidine, 2-isopropyl-, a similar strategy could involve starting with m-methoxy aniline (m-anisidine) and propylene, though the directing effects of the methoxy group may necessitate protective strategies to avoid undesired substitution patterns.

Supercritical Alkylation for Enhanced Selectivity

CN102701993B demonstrates the use of supercritical propylene (300–400°C, 6–12 MPa) to achieve homogeneous catalysis in synthesizing 2,6-diisopropylaniline. Under these conditions, propylene and aniline react with a molar ratio of 1.5–3:1, achieving 82.5% aniline conversion and 71.5% selectivity. Adapting this method for m-anisidine would require substituting aniline with m-methoxy aniline and optimizing temperature-pressure profiles to favor ortho-isopropyl addition. Supercritical fluids enhance diffusion and reduce side reactions, making this approach promising for scalability.

Etherification and Reduction Sequences

CN101607919B outlines a two-step process for aminoanisole synthesis: (1) nitrochlorobenzene etherification with methanol under sodium hydroxide catalysis, followed by (2) nitro group reduction. Applying this to m-anisidine, 2-isopropyl- would involve:

  • Etherification of m-nitrochlorobenzene to m-nitroanisole.

  • Alkylation with propylene to introduce the isopropyl group.

  • Catalytic hydrogenation of the nitro group to an amine.
    The RSC supplementary data corroborates hydrogenation efficacy using Pd/C, achieving quantitative reduction of nitro intermediates.

Catalytic Systems and Reaction Optimization

Role of Aluminum Chloride in Alkylation

Aluminum chloride (AlCl₃) is a cornerstone catalyst for electrophilic aromatic substitution, as seen in CN102731319A . However, its Lewis acidity can lead to over-alkylation or isomerization. In the cited patent, a 1:1.33 molar ratio of o-toluidine to AlCl₃ yielded 20% product, suggesting inefficiencies in managing competing pathways. For m-anisidine, 2-isopropyl-, moderated AlCl₃ concentrations and controlled propylene addition rates may improve selectivity.

Supercritical Fluid Advantages

The supercritical method in CN102701993B eliminates mass transfer limitations, enabling faster reactions (≤1 hour) and higher selectivity compared to traditional liquid-phase systems. Implementing this for m-anisidine would require a tubular reactor design with precise temperature zoning to maintain supercritical propylene while avoiding decomposition of the methoxy group.

Hydrogenation Conditions

The RSC protocol employs 10% Pd/C under hydrogen atmosphere to reduce nitro groups to amines. For m-nitroanisole derivatives, this step must be carefully controlled to prevent hydrogenolysis of the methoxy group. Data from the supplementary material confirms successful reduction at room temperature over 24 hours, preserving aromatic substituents.

Challenges in Regioselectivity and Purification

Competing Substitution Patterns

The methoxy group’s meta-directing nature complicates ortho-isopropyl introduction. Quantum chemical modeling or directed ortho metalation (DoM) strategies could mitigate this, though these are absent in the reviewed patents. Alternative approaches, such as temporary protection of the amino group, may enhance regiocontrol during alkylation.

Byproduct Formation and Separation

Industrial Scalability and Economic Considerations

Equipment Requirements

Supercritical reactors, as described in CN102701993B , demand high-pressure infrastructure, increasing capital costs. In contrast, AlCl₃-catalyzed batch reactors (CN102731319A ) are simpler but suffer from lower yields and catalyst disposal issues. A hybrid approach—using supercritical conditions for alkylation and batch reactors for hydrogenation—could balance efficiency and cost.

Catalyst Recycling

Neither patent addresses catalyst recovery. AlCl₃ hydrolysis generates waste HCl, necessitating neutralization steps. Future methodologies could explore immobilized AlCl₃ on mesoporous supports or ionic liquid solvents to enhance recyclability.

Data Comparison of Key Methods

Method Catalyst Conditions Yield Selectivity Reference
Friedel-Crafts AlkylationAlCl₃140°C, 1 MPa, 4h20%Moderate
Supercritical AlkylationHomogeneous300–400°C, 6–12 MPa, ≤1h82.5%71.5%
Nitro ReductionPd/CRT, H₂, 24hQuantitativeHigh

Q & A

Q. How can m-Anisidine, 2-isopropyl- (6CI) be distinguished from its structural isomers (e.g., o- and p-isomers) in analytical workflows?

To differentiate m-Anisidine, 2-isopropyl- (6CI) from its isomers, employ a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : The methoxy (-OCH₃) and isopropyl substituents generate distinct splitting patterns in 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra. For example, m-substitution typically results in a deshielded aromatic proton at δ 6.5–7.2 ppm, differing from o- and p-isomers due to electronic effects .
  • Mass Spectrometry (MS) : Fragmentation patterns vary; the isopropyl group may yield a base peak at m/z 43 (C₃H₇+^+) alongside molecular ion peaks.
  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 280 nm). Retention times differ due to polarity variations among isomers .

Q. What are the critical safety considerations when handling m-Anisidine derivatives in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested against EN 374), chemical-resistant lab coats, and safety goggles. For aerosol exposure, use NIOSH-approved respirators with organic vapor cartridges .
  • Ventilation : Conduct reactions in fume hoods to limit inhalation risks.
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste.
  • Storage : Store in amber glass bottles at 2–8°C to prevent degradation and auto-oxidation .

Q. What are the key physical properties of m-Anisidine, 2-isopropyl- (6CI) relevant to experimental design?

PropertyValueReference
Boiling Point251°C
Flash Point126°C
Purity (GC)>97.0%
CAS RN01403-31

These properties guide solvent selection (e.g., high-boiling solvents like DMF for reactions) and flammability precautions .

Advanced Research Questions

Q. What methodologies are recommended for synthesizing m-Anisidine, 2-isopropyl- (6CI) derivatives with high regioselectivity?

  • Nucleophilic Aromatic Substitution : React 3-methoxyaniline with 2-bromopropane in the presence of K₂CO₃ and a Pd catalyst (e.g., Pd(OAc)₂) under reflux in DMF (120°C, 12 h). Monitor progress via TLC (silica gel, ethyl acetate/hexane = 1:4) .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water (yield: ~75–85%) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel m-Anisidine analogs?

  • Cross-Validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution MS (HRMS) to confirm molecular formulas. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling interactions .
  • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational frequencies (e.g., using Gaussian 16 at the B3LYP/6-31G* level) .
  • Statistical Analysis : Apply regression models (e.g., Model 3-3/3-4 in ) to correlate substituent effects with spectral shifts .

Q. What analytical techniques are optimal for quantifying m-Anisidine, 2-isopropyl- (6CI) in complex matrices (e.g., reaction mixtures or biological samples)?

  • HPLC-UV/Vis : Use a C18 column (4.6 × 250 mm, 5 µm) with isocratic elution (acetonitrile:water = 60:40, 1 mL/min). Calibrate with a standard curve (0.1–100 µg/mL, > 0.99) .
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor m/z 123 (M+^+-CH₃O) for quantification .
  • Validation : Assess recovery rates (≥85%) and limit of detection (LOD < 0.05 µg/mL) per ICH guidelines .

Q. How can researchers design stability studies for m-Anisidine derivatives under varying pH and temperature conditions?

  • Accelerated Aging : Incubate samples at 40°C/75% RH for 6 months. Analyze degradation products monthly via HPLC.
  • pH Stability : Prepare buffers (pH 2–12) and monitor hydrolysis by tracking UV absorbance at 270 nm (λmax for anisidine derivatives) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life at 25°C .

Methodological Notes

  • Data Reproducibility : Document reagent purities, instrument calibration, and environmental conditions (e.g., humidity) to ensure reproducibility .
  • Ethical Compliance : Declare conflicts of interest and adhere to institutional safety protocols for hazardous chemicals .

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